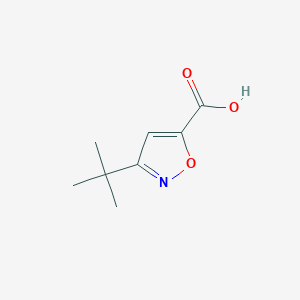
3-(tert-Butyl)isoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)isoxazole-5-carboxylic acid is a chemical compound with the CAS Number: 133674-40-5 . It has a linear formula of C8H11NO3 . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of 3-(tert-Butyl)isoxazole-5-carboxylic acid involves the use of potassium trimethylsilonate in tetrahydrofuran at 20℃ for 16 hours . After this time, the reaction is quenched with water and tetrahydrofuran is removed under reduced pressure . The solution is then washed with diethyl ether and the pH of the aqueous phase is adjusted to 1 with a 6N aqueous solution of hydrochloric acid . The aqueous layer is extracted with ethyl acetate and the organic layers are combined, dried (Na2SO4), filtered and concentrated under reduced pressure to give 3-tert-butyl-isoxazole-5-carboxylic acid as a yellow solid .Molecular Structure Analysis
The molecular weight of 3-(tert-Butyl)isoxazole-5-carboxylic acid is 169.18 . The InChI Code is 1S/C8H11NO3/c1-8(2,3)6-4-5(7(10)11)12-9-6/h4H,1-3H3,(H,10,11) .Chemical Reactions Analysis
The synthesis of 3-(tert-Butyl)isoxazole-5-carboxylic acid involves a reaction with potassium trimethylsilonate . This reaction is part of a wider range of substrates used in the synthesis of trisubstituted isoxazoles .Physical And Chemical Properties Analysis
The compound is a yellow solid . It has a linear formula of C8H11NO3 and a molecular weight of 169.18 .Scientific Research Applications
I have conducted a search on the scientific research applications of 3-(tert-Butyl)isoxazole-5-carboxylic acid. Below are some unique applications, each detailed in its own section:
Drug Discovery and Pharmacophore
Isoxazole rings, such as those found in 3-(tert-Butyl)isoxazole-5-carboxylic acid , are crucial moieties in drug discovery research. They exhibit various biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties. The isoxazole core structure is present in many drugs, acting as antibiotics, GABAA receptor agonists, neurotoxins, COX2 inhibitors, and immunosuppressant agents .
Synthesis of Trisubstituted Isoxazoles
The compound can be used in the synthesis of trisubstituted isoxazoles, which are challenging to access by other methods. This application exemplifies an effective method for creating complex isoxazole structures that could have significant implications in medicinal chemistry .
Protecting Group for Carboxylic Acids
The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its stability against various nucleophiles and reducing agents. It’s commonly used for protecting amino acids during peptide synthesis .
FLT3 Inhibitors for Acute Myeloid Leukemia
N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives, which can be synthesized from 3-(tert-Butyl)isoxazole-5-carboxylic acid , have been designed as FLT3 inhibitors. These inhibitors play a critical role in the development and progress of acute myeloid leukemia .
Safety and Hazards
Mechanism of Action
Target of Action
Isoxazoles are known to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazoles, in general, are known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Isoxazoles are versatile scaffolds in medicinal chemistry and can influence a wide range of biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
properties
IUPAC Name |
3-tert-butyl-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)6-4-5(7(10)11)12-9-6/h4H,1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQOTICTFRAFGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)isoxazole-5-carboxylic acid | |
CAS RN |
133674-40-5 |
Source


|
| Record name | 3-tert-butyl-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

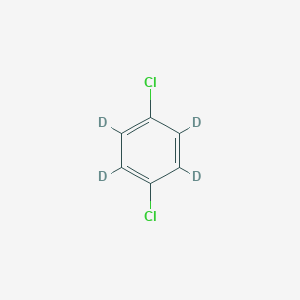

![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride](/img/structure/B151398.png)
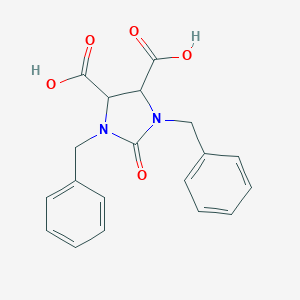
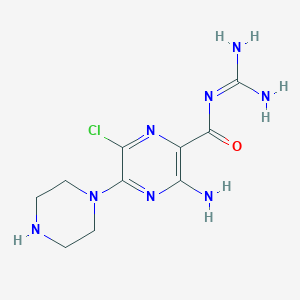
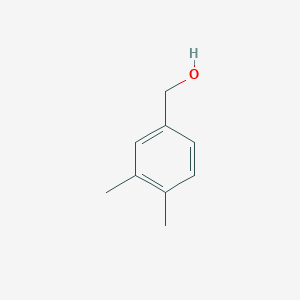





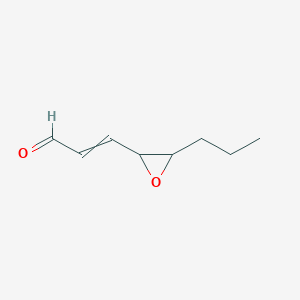

![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)